molecular formula C7H9N3O B175652 N-pyrimidin-2-ylpropanamide CAS No. 16699-13-1

N-pyrimidin-2-ylpropanamide

Cat. No.: B175652
CAS No.: 16699-13-1
M. Wt: 151.17 g/mol
InChI Key: DWTFNIVLILBVAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Pyrimidin-2-ylpropanamide is a heterocyclic amide compound featuring a pyrimidine ring (a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3) linked via an amide bond to a propanamide group. Pyrimidine-based compounds are of significant interest in medicinal chemistry due to their role in nucleic acid analogs and enzyme inhibitors .

Properties

CAS No.

16699-13-1

Molecular Formula

C7H9N3O

Molecular Weight

151.17 g/mol

IUPAC Name

N-pyrimidin-2-ylpropanamide

InChI

InChI=1S/C7H9N3O/c1-2-6(11)10-7-8-4-3-5-9-7/h3-5H,2H2,1H3,(H,8,9,10,11)

InChI Key

DWTFNIVLILBVAQ-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=NC=CC=N1

Canonical SMILES

CCC(=O)NC1=NC=CC=N1

Synonyms

N-pyrimidin-2-yl-propionamide

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The evidence provides data on pyridinyl-substituted propanamides, which serve as structural analogs to N-pyrimidin-2-ylpropanamide. Key comparisons include:

Table 1: Structural and Physical Properties of Pyridinyl Propanamides

Compound Name Molecular Formula F.W. Melting Point (°C) Substituents on Heterocycle Reference
2,2-Dimethyl-N-pyridin-4-yl-propionamide C₁₁H₁₄N₂O 178.23 170 Pyridine (N at position 4)
2,2-Dimethyl-N-pyridin-2-yl-propionamide C₁₁H₁₄N₂O 178.23 71–75 Pyridine (N at position 2)
N-(3-Hydroxy-2-pyridinyl)-2,2-dimethylpropanamide C₁₁H₁₄N₂O₂ ~194.23* Not reported 3-Hydroxy-pyridine (N at 2)

*Molecular weight estimated based on hydroxyl substitution.

Key Observations:

Structural Differences: Heterocycle Type: Pyridine (one nitrogen atom) vs. pyrimidine (two nitrogen atoms). Substituent Effects: The hydroxyl group in N-(3-hydroxy-2-pyridinyl)-2,2-dimethylpropanamide introduces hydrogen-bonding capability, which may improve solubility compared to non-hydroxylated analogs .

Physical Properties :

  • Melting Points : The 4-pyridinyl analog has a significantly higher melting point (170°C) than the 2-pyridinyl derivative (71–75°C), likely due to differences in crystal packing and intermolecular interactions .
  • Molecular Weight : All analogs share a similar backbone, with variations arising from substituents (e.g., hydroxyl groups increase molecular weight).

Reactivity and Stability :

  • Pyridinyl propanamides with electron-withdrawing groups (e.g., pyridine’s nitrogen) may exhibit greater acid stability compared to pyrimidinyl analogs, where the second nitrogen could increase susceptibility to hydrolysis.

Research Implications and Limitations

  • Data Gaps : Direct experimental data for this compound (e.g., melting point, solubility) are absent in the provided evidence. Extrapolations are based on structural analogs.
  • Biological Relevance : Pyrimidine derivatives are often explored as kinase inhibitors or antiviral agents. Comparative studies with pyridinyl analogs could clarify the impact of nitrogen positioning on target selectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.